(Z)-SU14813: A Technical Overview of its Mechanism of Action
(Z)-SU14813: A Technical Overview of its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
(Z)-SU14813 is a potent, orally active, multi-targeted receptor tyrosine kinase (RTK) inhibitor that has demonstrated significant anti-angiogenic and anti-tumor activities.[1][2] This technical guide provides an in-depth exploration of the mechanism of action of (Z)-SU14813, presenting key data, experimental methodologies, and visual representations of its engagement with critical signaling pathways.
Core Mechanism: Inhibition of Split-Kinase Domain RTKs
(Z)-SU14813 exerts its therapeutic effects by binding to and inhibiting several receptor tyrosine kinases belonging to the "split kinase domain" subgroup.[3] These RTKs, including Vascular Endothelial Growth Factor Receptors (VEGFRs), Platelet-Derived Growth Factor Receptors (PDGFRs), Stem Cell Factor Receptor (KIT), and Fms-like Tyrosine Kinase 3 (FLT3), are crucial mediators of signaling pathways that drive tumor growth, angiogenesis, and metastasis.[1][3][4] By simultaneously targeting these key receptors, SU14813 can disrupt multiple oncogenic processes.[1][3]
The inhibitory action of SU14813 prevents the phosphorylation of these receptors, a critical step in activating downstream signaling cascades.[5] This blockade leads to the inhibition of cellular proliferation and angiogenesis, and the induction of apoptosis.[5]
Quantitative Analysis of Kinase Inhibition
The potency of (Z)-SU14813 against its primary targets has been quantified through biochemical and cellular assays, with the half-maximal inhibitory concentration (IC50) being a key metric.
| Target Kinase | Biochemical IC50 (nM) | Cellular IC50 (nM) | Cell Line/System |
| VEGFR1 | 2 | - | Cell-free assay |
| VEGFR2 | 50 | 5.2 | Porcine Aorta Endothelial Cells |
| PDGFRβ | 4 | 9.9 | Porcine Aorta Endothelial Cells |
| KIT | 15 | 11.2 | Porcine Aorta Endothelial Cells |
| FLT3 | - | - | - |
| FMS/CSF1R | - | - | Transfected NIH 3T3 cells |
Data compiled from multiple sources.[2][3][6]
SU14813 has also been shown to inhibit the growth of the U-118MG glioblastoma cell line with an IC50 of 50 to 100 nM.[6] The compound exhibits a high degree of selectivity for its target RTKs, with IC50 values for non-target tyrosine kinases being approximately 100- to 10,000-fold higher.[3]
Signaling Pathway Inhibition
The primary mechanism of (Z)-SU14813 involves the disruption of signaling pathways initiated by its target RTKs. The following diagram illustrates the key pathways affected by SU14813.
Caption: Inhibition of key receptor tyrosine kinases by (Z)-SU14813.
Experimental Protocols
The following outlines the methodologies for key experiments used to characterize the mechanism of action of (Z)-SU14813.
Biochemical Kinase Assays
Objective: To determine the direct inhibitory effect of SU14813 on the enzymatic activity of purified kinases.
Methodology:
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Enzyme and Substrate Preparation: Recombinant kinase domains (e.g., VEGFR-2, PDGFR-β) are expressed and purified. A generic tyrosine kinase substrate, such as poly(Glu, Tyr) 4:1, is coated onto microtiter plates.
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Inhibitor Incubation: A range of concentrations of (Z)-SU14813 is pre-incubated with the purified kinase in a buffer containing ATP.
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Kinase Reaction: The kinase-inhibitor mixture is added to the substrate-coated plates to initiate the phosphorylation reaction.
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Detection: The level of substrate phosphorylation is quantified using an anti-phosphotyrosine antibody conjugated to an enzyme (e.g., horseradish peroxidase) for colorimetric or chemiluminescent detection.
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IC50 Determination: The concentration of SU14813 that results in 50% inhibition of kinase activity is calculated.
Cellular Receptor Phosphorylation Assays
Objective: To assess the ability of SU14813 to inhibit receptor phosphorylation in a cellular context.
Methodology:
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Cell Culture and Starvation: Cells expressing the target receptor (e.g., NIH 3T3 cells transfected with VEGFR-2) are cultured to sub-confluency and then serum-starved to reduce basal receptor activation.
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Inhibitor Treatment: The starved cells are pre-treated with various concentrations of (Z)-SU14813.
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Ligand Stimulation: The cells are stimulated with the cognate ligand (e.g., VEGF for VEGFR-2) to induce receptor dimerization and autophosphorylation.
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Cell Lysis and Protein Quantification: The cells are lysed, and total protein concentration is determined.
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Immunoblotting: Equal amounts of protein from each treatment condition are resolved by SDS-PAGE, transferred to a membrane, and probed with antibodies specific for the phosphorylated form of the target receptor and for the total receptor protein (as a loading control).
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Densitometry and IC50 Calculation: The intensity of the phosphorylated receptor bands is quantified and normalized to the total receptor. The IC50 value is determined as the concentration of SU14813 that causes a 50% reduction in ligand-induced phosphorylation.
Caption: Workflow for a cellular receptor phosphorylation assay.
In Vivo Efficacy
Preclinical studies using xenograft models have demonstrated the potent in vivo anti-tumor activity of (Z)-SU14813.[1] Administration of SU14813 as a monotherapy resulted in regression, growth arrest, or substantially reduced growth of various established human and rat tumor xenografts.[1][4] The in vivo efficacy is associated with the inhibition of target RTK phosphorylation, reduction in angiogenesis, and decreased proliferation and survival of tumor cells.[1] The plasma concentration required for in vivo target inhibition was estimated to be between 100 to 200 ng/mL.[1][6] Furthermore, combination therapy with docetaxel (B913) significantly enhanced the inhibition of primary tumor growth and improved the survival of tumor-bearing mice compared to either agent alone.[1]
Clinical Development
The promising preclinical data for (Z)-SU14813 supported its advancement into clinical evaluation.[1][4] The compound has undergone Phase I clinical trials in patients with advanced malignancies.[1]
References
- 1. SU14813: a novel multiple receptor tyrosine kinase inhibitor with potent antiangiogenic and antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. [PDF] SU14813: a novel multiple receptor tyrosine kinase inhibitor with potent antiangiogenic and antitumor activity | Semantic Scholar [semanticscholar.org]
- 5. Facebook [cancer.gov]
- 6. medchemexpress.com [medchemexpress.com]
